4-bromo-5-chloro-1H-indole-2-carboxylic acid
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Overview
Description
4-bromo-5-chloro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
4-bromo-5-chloro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-2-carboxylic acid: Similar structure but lacks the chlorine substitution.
4-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine substitution.
5-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine substitution.
Uniqueness
The presence of both bromine and chlorine substitutions in 4-bromo-5-chloro-1H-indole-2-carboxylic acid makes it unique.
Properties
CAS No. |
2153325-59-6 |
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Molecular Formula |
C9H5BrClNO2 |
Molecular Weight |
274.50 g/mol |
IUPAC Name |
4-bromo-5-chloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14) |
InChI Key |
PGGFUEIMCIMMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Br)Cl |
Origin of Product |
United States |
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